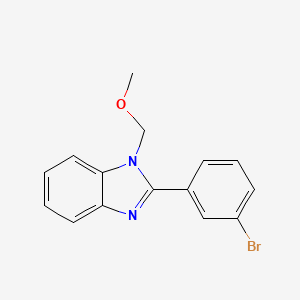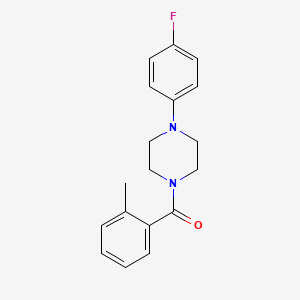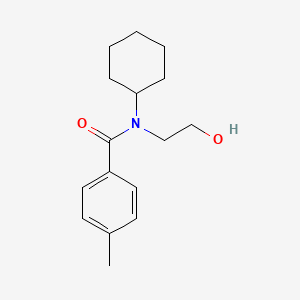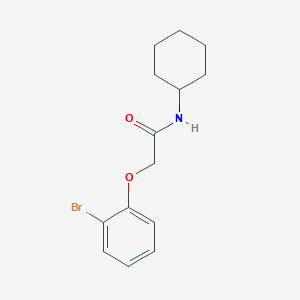
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
作用機序
The mechanism of action of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole have been extensively studied. The compound has been found to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. In addition, the compound has poor stability under acidic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole. One potential area of research is the development of new cancer therapies based on the compound. This could involve the synthesis of analogs with improved solubility and stability properties. Another area of research is the study of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve the development of new drugs based on the compound that target acetylcholinesterase inhibition. Finally, the compound could be used as a building block in the synthesis of other biologically active compounds with potential applications in various fields.
合成法
The synthesis of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-bromoaniline and 1-(methoxymethyl)-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been used as a building block in the synthesis of other biologically active compounds.
特性
IUPAC Name |
2-(3-bromophenyl)-1-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-19-10-18-14-8-3-2-7-13(14)17-15(18)11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLRKCWOVEZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)



![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)

![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)